2-Nonanol

Description

Overview of 2-Nonanol as a Secondary Alcohol

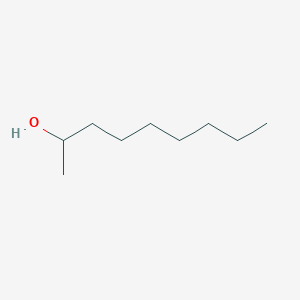

This compound, systematically named nonan-2-ol, is an organic compound with the chemical formula C₉H₂₀O. nih.gov As a secondary alcohol, its structure is defined by a hydroxyl (-OH) group bonded to a saturated carbon atom which is, in turn, attached to two other carbon atoms. ebi.ac.uk Specifically, in this compound, the hydroxyl group is located on the second carbon of a nine-carbon aliphatic chain. nih.gov This structural arrangement distinguishes it from its isomer, 1-nonanol, which is a primary alcohol, and this difference significantly influences its chemical and biological properties. For instance, the metabolism of this compound is slower than that of 1-nonanol, a phenomenon attributed to steric hindrance around the hydroxyl group.

The compound is also known by synonyms such as 1-methyl-1-octanol and heptyl methyl carbinol. nih.gov It is a colorless liquid under standard conditions and is characterized by a range of distinct physical and chemical properties. nih.govthegoodscentscompany.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | nih.gov |

| Molar Mass | 144.25 g/mol | nih.gov |

| IUPAC Name | nonan-2-ol | nih.gov |

| CAS Number | 628-99-9 | nih.gov |

| Appearance | Colorless liquid | thegoodscentscompany.com |

| Boiling Point | 193-194 °C | nih.govchemicalbook.comwikipedia.org |

| Melting Point | -35 °C to -36 °C | nih.govchemicalbook.comwikipedia.org |

| Density | ~0.827 g/mL at 25 °C | chemicalbook.comwikipedia.org |

| Water Solubility | 0.3 g/L | |

| Odor Profile | Fruity, green, waxy, creamy, citrus, cucumber | thegoodscentscompany.comwikipedia.org |

Synthesis of this compound is commonly achieved through the catalytic hydrogenation of 2-nonanone (B1664094). However, some literature points to a potential ambiguity, suggesting nonanal (B32974) hydrogenation as a method, which would typically yield the primary alcohol 1-Nonanol, indicating a need for further clarification in synthesis reporting.

Significance in Interdisciplinary Scientific Inquiry

The relevance of this compound extends across multiple scientific domains due to its diverse roles and applications.

Food Science and Flavor Chemistry : this compound is a naturally occurring volatile compound that contributes significantly to the aroma and flavor profiles of various foods. It has been identified in fermented products like cheese, where it imparts creamy or fruity notes, and in certain liquors. Its presence is also noted as a character-impact compound in raw oysters and has been found in fruits like blueberries. wikipedia.orgfragrantica.com The taste characteristics are described as waxy, soapy, and musty with green and fruity nuances at concentrations of 5 ppm. chemicalbook.com

Entomology and Chemical Ecology : In the field of chemical ecology, this compound functions as a pheromone for several insect species. nih.govwikipedia.org Pheromones are semiochemicals used for communication, and this compound can act as an aggregation or sex pheromone. For example, research has identified the related compound 2-nonanone as a critical component of the male-produced aggregation-sex pheromones for certain species of cerambycid beetles. illinois.edu This makes this compound and related compounds valuable subjects for research into insect behavior, monitoring, and the development of pest management strategies. illinois.edu

Microbiology and Plant Science : Recent studies have highlighted the role of this compound as a bacterial volatile compound (BVC). Volatiles produced by soil bacteria, such as Bacillus velezensis, can elicit an innate immune response in plants. researchgate.net Research has shown that 2-nonanone, a closely related ketone, can protect tomato seedlings against pathogens even at concentrations below the detection limit in the rhizosphere, suggesting a potent signaling role for such compounds in plant-microbe interactions. researchgate.net It has also been identified as a volatile produced by molds and is associated with the flavor profiles of fermented products like Chinese rice-acid soup. ebi.ac.uk

Organic Synthesis and Material Science : As a secondary alcohol, this compound serves as a useful building block in organic synthesis. Its chemical structure allows for various modifications, making it a valuable precursor in the production of other chemicals. These include surfactants, which are used in detergents, and plasticizers, which enhance the flexibility of plastics.

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is active, with ongoing investigations into its natural occurrences, biological functions, and potential applications. Studies continue to explore its role as a semiochemical for insect pest management, its contribution to the sensory qualities of food and beverages, and its function in microbial and plant signaling. illinois.eduresearchgate.netebi.ac.uk

Despite the progress, several knowledge gaps remain. A notable inconsistency in the literature is the reported synthesis method, where the hydrogenation of nonanal is sometimes cited, which would typically produce 1-nonanol. This suggests a need for more precise documentation and experimental validation in synthetic chemistry studies.

Furthermore, while the biological activities of this compound are recognized, the specific mechanisms of action at the molecular level often require deeper investigation. For example, understanding precisely how it interacts with insect olfactory receptors or triggers plant defense pathways is an area ripe for further research. The metabolic fate of this compound in various organisms and ecosystems is another area where more detailed studies are needed to fully comprehend its environmental and physiological impact. The study of its metabolites, such as (E)-2-nonen-1-ol, is part of this ongoing effort. ebi.ac.uk Finally, while 2-nonenal (B146743) has been famously associated with the "old person smell" due to the oxidative degradation of fatty acids on the skin with age, the direct metabolic pathways and broader physiological significance of related C9 alcohols and aldehydes in human biochemistry are still being elucidated. researchgate.netwikipedia.org

Structure

2D Structure

Propriétés

IUPAC Name |

nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDNVOAEIVQRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862323 | |

| Record name | 2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.259 mg/mL at 15 °C, insoluble in water; soluble in alcohol and oils | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.847 (20°) | |

| Record name | 2-Nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-99-9 | |

| Record name | (±)-2-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NONANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292T5234DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.5 °C | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of 2 Nonanol

Chemical Synthesis Pathways

A primary and straightforward method for the synthesis of 2-nonanol is the catalytic hydrogenation of its corresponding ketone, 2-nonanone (B1664094). This process involves the reduction of the carbonyl group of the ketone to a hydroxyl group.

The reaction is typically carried out by treating 2-nonanone with hydrogen gas (H₂) in the presence of a metal catalyst. beilstein-journals.org Common catalysts for this type of transformation include precious metals such as ruthenium (Ru), as well as other metals like nickel (Ni). beilstein-journals.orgmasterorganicchemistry.com The process is a form of addition reaction where the hydrogen molecule adds across the carbonyl double bond.

Another approach is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor molecule instead of gaseous hydrogen. nih.gov Secondary alcohols, such as 2-propanol or 2-butanol, can serve as effective hydrogen donors in the presence of metal oxide catalysts like zirconium dioxide (ZrO₂) or aluminum oxide (Al₂O₃). nih.govyoutube.com This method avoids the need for high-pressure hydrogenation equipment. nih.gov

Table 1: Catalysts and Conditions for Hydrogenation of Ketones

| Reaction Type | Catalyst | Hydrogen Source | General Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Ruthenium (Ru), Iron (Fe) Complexes beilstein-journals.org | Hydrogen Gas (H₂) | Presence of a non-coordinating anion beilstein-journals.org |

Beyond the hydrogenation of ketones, this compound can be synthesized from other organic precursors through various functional group interconversions. masterorganicchemistry.comorganic-chemistry.org

One common pathway begins with an alkene, such as 1-nonene (B85954) or 2-nonene . The acid-catalyzed hydration of these alkenes, typically using steam and a catalyst like sulfuric acid (H₂SO₄), results in the addition of a water molecule across the double bond. masterorganicchemistry.com According to Markovnikov's rule, the hydration of 1-nonene will yield this compound as the major product.

Alternatively, haloalkanes can serve as precursors. masterorganicchemistry.com A compound like 2-bromononane (B1329715) or 2-chlorononane (B3049832) can be converted to this compound via a nucleophilic substitution reaction. masterorganicchemistry.com Heating the haloalkane with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), displaces the halide ion with a hydroxide ion, forming the alcohol. masterorganicchemistry.com

The hydroxyl group of this compound is a poor leaving group, necessitating its "activation" for it to be substituted in reactions like the synthesis of thioethers (thioalkanes). organic-chemistry.org A prominent method for this activation is the Mitsunobu reaction . youtube.comorganic-chemistry.org

This reaction allows for the conversion of primary and secondary alcohols into a variety of other functional groups, including thioethers, with a predictable inversion of stereochemistry at the carbon center. nih.govorganic-chemistry.org The process involves treating the alcohol with a thiol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.comorganic-chemistry.org

The mechanism proceeds as follows:

The triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate. youtube.com

This intermediate protonates the nucleophile (the thiol).

The alcohol's oxygen atom then attacks the phosphorus of the phosphine-azodicarboxylate adduct, forming an oxyphosphonium ion. This complex effectively turns the hydroxyl group into a good leaving group. youtube.com

The thiolate anion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen in an Sₙ2 fashion, resulting in the formation of the thioether with inverted stereochemistry. nih.govyoutube.com

More recent methods utilize isothiouronium salts as deoxasulfenylating agents, which react with secondary alcohols to form thioethers stereoselectively, offering an alternative to the classic Mitsunobu protocol. rsc.org

Because the second carbon atom in this compound is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and a heptyl group), it is a chiral center. Therefore, this compound exists as two distinct enantiomers: (R)-2-nonanol and (S)-2-nonanol. Asymmetric synthesis methodologies are employed to produce one of these enantiomers preferentially.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. youtube.com This is often achieved using a chiral catalyst or auxiliary that creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. youtube.comacsgcipr.org

For the synthesis of a specific enantiomer of this compound, the asymmetric hydrogenation of 2-nonanone is a key strategy. This can be accomplished through asymmetric transfer hydrogenation (ATH) , where a chiral catalyst facilitates the transfer of hydrogen from a donor molecule to the ketone. The catalyst, often a complex of a metal like ruthenium with a chiral ligand, controls the facial selectivity of the hydride attack on the prochiral ketone, leading to a high enantiomeric excess of one of the alcohol enantiomers.

Table 2: Key Concepts in Enantioselective Synthesis

| Concept | Description | Application to this compound |

|---|---|---|

| Chirality | A property of a molecule that is non-superimposable on its mirror image. | This compound has a chiral center at the C2 position, existing as (R) and (S) enantiomers. |

| Enantioselectivity | A reaction that produces a predominance of one enantiomer over the other. youtube.com | Used to synthesize either (R)-2-nonanol or (S)-2-nonanol with high purity. |

| Chiral Catalyst | A catalyst that is itself chiral and can direct a reaction towards a specific stereochemical outcome. youtube.com | Chiral ruthenium-ligand complexes are used in the asymmetric hydrogenation of 2-nonanone. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, representing the excess of one enantiomer over the other. | The goal of enantioselective synthesis is to achieve a high enantiomeric excess (e.g., >95% ee). |

Chemoenzymatic synthesis combines chemical and enzymatic steps to construct complex molecules with high stereocontrol. This approach is particularly valuable in the total synthesis of natural products like nonanolides, which are nine-membered lactones.

In the synthesis of various nonanolide stereoisomers, chiral alcohol fragments are crucial building blocks. organic-chemistry.orgrsc.org These fragments can be prepared using chemoenzymatic methods. For instance, lipase-catalyzed transesterification or hydroxynitrile lyase-mediated hydrocyanation can be employed to create the necessary chiral alcohol precursors with high enantiopurity. organic-chemistry.orgrsc.org These stereochemically defined alcohol fragments are then coupled with an appropriate acid fragment to assemble an ester, which subsequently undergoes a ring-closing metathesis (RCM) reaction to form the final nonanolide macrocycle. organic-chemistry.orgrsc.org The specific stereochemistry of the final nonanolide product is dictated by the chirality of the initial alcohol and acid fragments used in the synthesis. organic-chemistry.org

Asymmetric Synthesis Methodologies

Synthesis of Adenosine (B11128) Deaminase Inhibitors and Isomers from Chiral Precursors

The specific chiral structure of this compound is a key component in the synthesis of certain pharmacologically active molecules, notably inhibitors of the enzyme adenosine deaminase (ADA). ADA inhibitors are a class of drugs with applications in antiviral and anticancer therapies. nih.gov One of the most studied ADA inhibitors is erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). nih.gov The structure of EHNA incorporates a nonyl chain with a hydroxyl group at the second position, a feature directly derived from a this compound-like chiral precursor. nih.govnih.gov

The synthesis of EHNA and its analogues, such as 1-deaza-EHNA and 3-deaza-EHNA, relies on the use of specific chiral starting materials to ensure the correct three-dimensional arrangement (stereochemistry) of the final molecule, which is crucial for its inhibitory activity against ADA. nih.gov For instance, the erythro diastereomer of EHNA is a more potent inhibitor than its threo counterpart. nih.gov A total synthesis of EHNA and its isomers has been successfully achieved starting from chiral precursors, highlighting the importance of stereocontrolled synthesis in creating these complex molecules. acs.org The modification of the adenine (B156593) portion of the molecule has been explored to understand the structural requirements for ADA inhibition, but the chiral (2S,3R)-hydroxynonyl side chain remains a critical feature for potent inhibition. acs.org

Table 1: Synthesized Adenosine Deaminase (ADA) Inhibitors and Analogues

Compound Name Abbreviation Inhibitory Activity (Ki) Reference erythro-9-(2-hydroxy-3-nonyl)adenine EHNA 1.6–7.0 nM researchgate.net 1-deaza-EHNA - 1.2 x 10⁻⁷ M 3-deaza-EHNA - 6.3 x 10⁻⁹ M 7-deaza-EHNA - 4 x 10⁻⁴ M erythro-1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide - 3.53 x 10⁻⁸ M researchgate.net

Microbial and Enzymatic Biosynthesis

This compound is a naturally occurring volatile organic compound (VOC) produced by a variety of microorganisms, including bacteria and fungi, through different metabolic pathways.

The bacterium Bacillus velezensis, particularly strain EM-1, has been identified as a producer of this compound. nih.govfrontiersin.org This strain, originally isolated from suppressive rhizosphere soil, generates a profile of volatile compounds, with this compound being the most potent antifungal component against Alternaria alternata, the causative agent of tobacco brown spot disease. nih.govresearchgate.net In laboratory settings, the volatiles from B. velezensis EM-1 significantly inhibited the mycelial growth and spore germination of the pathogen. frontiersin.org

Fumigation experiments confirmed that pure this compound exhibits strong, dose-dependent toxicity to the fungus. researchgate.net The efficacy of this compound as a biocontrol agent was quantified, establishing its potential for developing environmentally friendly fungicides. nih.govfrontiersin.org

**Table 2: Antifungal Activity of this compound from Bacillus velezensis EM-1 against *A. alternata***

Parameter Value Reference EC₅₀ (50% Effective Concentration) 0.1055 μL/cm³ [2, 3] Minimum Inhibitory Concentration (MIC) 0.2166 μL/cm³ [2, 3]

Various species of fungi are known to produce this compound as part of their volatilome. One notable example is Penicillium corylophilum. This mold was identified as the source of a characteristic flavor in rice cake products, which was traced back to its metabolic activity on a non-stick oil used in the production process. ebi.ac.uk The key volatile substances produced were identified as 2-heptanone, 2-nonanone, 2-heptanol, and this compound. ebi.ac.uk Other Penicillium species, as well as fungi from the genera Aspergillus and Fusarium, have been found to produce a range of volatile compounds, including ketones like nonanone, which are the immediate precursors to secondary alcohols such as this compound via reduction. nih.govasm.org

The biosynthesis of this compound can be achieved through multi-enzyme cascade reactions starting from fatty acids. researchgate.net A specific biocatalytic pathway has been developed to convert methyl decanoate (B1226879) into (S)-2-nonanol. This process utilizes a sequence of enzymes to perform specific chemical transformations. researchgate.net Such enzymatic pathways are part of a broader strategy to valorize fatty acids, which are renewable resources, into valuable chemicals like alcohols and aldehydes for the fragrance and pharmaceutical industries. researchgate.netresearchgate.net The transformation typically involves hydroxylation and decarboxylation steps, demonstrating the potential of enzymes to create specific, high-value compounds from abundant natural precursors. researchgate.net

A common biochemical reaction is the reduction of a carbonyl compound (an aldehyde or a ketone) to an alcohol. This compound is a secondary alcohol, and its formation can be achieved through the reduction of its corresponding ketone, 2-nonanone. youtube.com This transformation is a nucleophilic addition reaction, where a hydride ion is delivered to the partially positive carbon atom of the carbonyl group. youtube.com In biological systems, this reduction is catalyzed by enzymes called alcohol dehydrogenases, often requiring a cofactor like NADH or NADPH. This biocatalytic reduction is a key step in many metabolic pathways that produce secondary alcohols. The multi-enzymatic cascade mentioned for converting fatty acids, for instance, employs an alcohol dehydrogenase to reduce an oxo acid intermediate. researchgate.net

This compound is a flavor compound found in various fermented foods and beverages, including Chinese sweet rice wine (also known as Jiu niang or Huangjiu). ebi.ac.uknih.gov This traditional alcoholic beverage is produced by fermenting glutinous rice with a starter culture called "Qu," which contains a complex community of molds, yeasts, and bacteria. msshiandmrhe.commdpi.com During fermentation, these microorganisms break down the components of the rice and produce a wide array of volatile compounds that contribute to the final aroma and flavor profile. mdpi.com Analyses of volatile compounds in Chinese sweet rice wine have identified this compound as a contributor to its aroma. nih.gov Furthermore, studies have established a significant positive correlation between the concentration of this compound and the abundance of the bacterial genus Pediococcus in the fermentation starter, suggesting this microorganism plays a key role in its production. ebi.ac.uk

Whole Cell Biocatalysis in Organic Transformations

Whole-cell biocatalysis is a robust strategy that leverages the entire metabolic machinery of a microorganism to perform a desired chemical transformation. This approach presents several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors (like NADH or NADPH), enhanced enzyme stability within its native cellular environment, and the elimination of costly and time-consuming enzyme purification steps. nih.gov The application of whole cells is particularly effective for reactions such as the asymmetric reduction of prochiral ketones to form chiral alcohols. nih.gov

A prominent example that illustrates the potential for this compound synthesis is the anti-Prelog reduction of 2-octanone (B155638) to (R)-2-octanol using whole cells of Acetobacter pasteurianus GIM1.158. nih.gov This transformation is significant because most microbial reductases follow Prelog's rule, yielding (S)-alcohols. The ability to produce the (R)-enantiomer with high selectivity is a valuable asset in biocatalysis. nih.govnih.gov Research has demonstrated that for aliphatic ketones, both the yield and the enantiomeric excess tend to increase with longer substrate chains, suggesting that 2-nonanone would be an excellent substrate for this system. nih.gov

In a preparative-scale bioreduction of 2-octanone, a 95% yield and an enantiomeric excess (e.e.) of over 99% for (R)-2-octanol were achieved in just 70 minutes. nih.gov The process was optimized for various parameters, including temperature, pH, and substrate concentration, to maximize efficiency. nih.gov Given the structural similarity and the observed trend with longer-chain ketones, a similar whole-cell process using A. pasteurianus could be applied for the efficient and highly enantioselective production of (R)-2-nonanol from 2-nonanone.

Table 1: Representative Data for Whole-Cell Biocatalytic Reduction of 2-Nonanone Data based on the optimized preparative-scale reduction of 2-octanone by Acetobacter pasteurianus GIM1.158 as a model system. nih.govnih.gov

| Parameter | Value |

| Biocatalyst | Whole cells of A. pasteurianus |

| Substrate | 2-Nonanone |

| Product | (R)-2-Nonanol |

| Co-substrate | Isopropanol |

| Temperature | 35°C |

| pH | 5.0 |

| Projected Yield | ~95% |

| Projected Enantiomeric Excess (e.e.) | >99% (for R-enantiomer) |

Enzymatic Site-Selectivity and Directed Evolution

The synthesis of this compound directly from the alkane n-nonane represents a significant challenge due to the chemical inertness of C-H bonds and the presence of multiple potential reaction sites. Cytochrome P450 monooxygenases (P450s) are a class of enzymes capable of catalyzing the highly selective hydroxylation of unactivated C-H bonds. researchgate.net However, wild-type enzymes often lack the desired activity and regioselectivity for non-natural substrates like n-nonane.

Directed evolution has emerged as a powerful protein engineering technique to tailor enzymes for specific industrial applications. nih.govnjit.edu This process mimics natural selection in the laboratory, involving iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved properties. njit.edu By applying directed evolution to P450s, researchers have successfully altered their substrate specificity and controlled the site of hydroxylation on alkane chains. researchgate.net

For instance, the well-studied P450 BM3 from Bacillus megaterium, which naturally hydroxylates long-chain fatty acids, has been engineered to actively oxidize medium-chain alkanes like octane (B31449). njit.edu Initial studies with engineered variants showed that P450 BM3 could oxidize octane to a mixture of subterminal alcohols and ketones, including 2-octanol (B43104), 3-octanol, and 4-octanol. njit.edu This demonstrates that the enzyme's active site can be mutated to favor hydroxylation at specific secondary carbons.

Further rounds of directed evolution can enhance this selectivity. By creating libraries of mutant enzymes and screening them for the desired activity—the conversion of n--nonane to this compound—it is possible to isolate variants with significantly improved site-selectivity for the C2 position. While achieving perfect selectivity for a single position is difficult, the process can generate biocatalysts that produce this compound as the major product, a significant improvement over non-selective chemical methods. nih.gov

Table 2: Illustrative Product Distribution for Directed Evolution of a P450 Monooxygenase for n-Nonane Hydroxylation This table represents a plausible outcome of a directed evolution experiment, based on findings for octane hydroxylation by engineered P450 BM3 variants. njit.edu

| Enzyme Variant | Substrate | Major Products | Representative Product Ratio (2-ol:3-ol:4-ol:5-ol) |

| Wild-Type P450 BM3 | n-Nonane | No significant turnover | - |

| Engineered Variant (Gen 1) | n-Nonane | 2-, 3-, 4-, 5-Nonanol | 25 : 35 : 25 : 15 |

| Evolved Variant (Gen 5) | n-Nonane | 2-, 3-, 4-, 5-Nonanol | 60 : 25 : 10 : 5 |

Biological Activities and Mechanisms of Action

Antimicrobial Properties

2-Nonanol has demonstrated antimicrobial properties against a range of pathogens. Its efficacy varies depending on the microbial species and the concentration of the compound.

Research suggests that this compound possesses antibacterial activity. While the specific mechanisms can be complex and may vary between bacterial species, studies have pointed towards the disruption of cellular structures as a key mode of action.

One proposed mechanism for the antibacterial activity of this compound involves the disruption of microbial cell membranes. Hydrophobic organic solvents, including certain alcohols, are known to accumulate in and disrupt cell membranes, leading to toxicity in living organisms. nih.gov This disruption can compromise the integrity of the membrane, resulting in leakage of intracellular contents and ultimately cell death. researchgate.netresearchgate.net The toxicity of such compounds often correlates with their partition coefficient, with substances having a log P(ow) value between 1 and 5 generally considered toxic to whole cells. nih.gov While this compound's specific log P(ow) and direct membrane disruption mechanism are areas of ongoing research, the general principle of membrane interaction by lipophilic compounds is a recognized mode of antimicrobial action. researchgate.net

Studies have indicated that this compound can inhibit the growth of Staphylococcus aureus, a common pathogenic bacterium. benchchem.comgaiamx.com Research on long-chain fatty alcohols, including this compound, has shown effective inhibition of S. aureus growth. benchchem.com One study determined the minimum inhibitory concentration (MIC) for this compound against S. aureus to be 80 μg/mL, demonstrating significant bactericidal activity compared to other fatty alcohols. benchchem.com

This compound has also exhibited significant antifungal activity against various fungal pathogens. Its effects have been particularly noted in the context of plant diseases.

Alternaria alternata, the causative agent of tobacco brown spot disease, is a significant threat to crop production. frontiersin.orgresearchgate.netnih.gov Research has identified this compound as a potent antifungal compound against A. alternata. frontiersin.orgresearchgate.netnih.gov Volatile compounds, including this compound, produced by certain Bacillus species have been shown to effectively suppress A. alternata. frontiersin.orgresearchgate.netnih.govdntb.gov.ua

Exposure to this compound has been shown to significantly inhibit both the mycelial growth and spore germination of A. alternata. frontiersin.orgresearchgate.netnih.govwilddata.cnresearchgate.netresearchgate.net Fumigation experiments with this compound have revealed strong dose-dependent toxicity against this fungus. frontiersin.orgresearchgate.netnih.govdntb.gov.uaresearchgate.net

Detailed research findings on the inhibitory effects of this compound on A. alternata mycelial growth have been reported. One study showed that among several volatile compounds tested, this compound exhibited the strongest antifungal activity, resulting in 100% inhibition of mycelial growth at a certain concentration. frontiersin.orgnih.gov The effective concentration 50% (EC50) value for this compound against A. alternata mycelial growth was determined to be 0.1055 μL/cm³, and the minimum inhibitory concentration (MIC) was 0.2166 μL/cm³. frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.net

In addition to inhibiting growth, this compound treatment also affects the morphology of A. alternata colonies, leading to sparser, slower growth and potentially inhibiting melanin (B1238610) formation, resulting in grayish-white colonies compared to the dense, black mycelium of untreated colonies. frontiersin.orgnih.gov

The impact of this compound on A. alternata spore germination is also significant. Studies have shown that this compound effectively inhibits the germination of A. alternata spores. frontiersin.orgresearchgate.netnih.govwilddata.cnresearchgate.net This dual action on both mycelial growth and spore germination highlights the potential of this compound as a comprehensive agent for controlling A. alternata.

Transcriptome analysis has provided insights into the potential mechanisms behind this compound's antifungal activity against A. alternata. It indicated that this compound downregulates the expression of genes involved in D-glucose synthesis in carbon metabolism, thereby limiting the energy acquisition by the fungus. frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.netnih.gov Furthermore, the expression of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), was markedly suppressed by this compound, which can exacerbate cellular damage caused by oxidative stress. frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.netnih.gov

In vivo experiments on tobacco leaves have further confirmed that this compound effectively reduces the incidence of tobacco brown spot disease and slows the expansion of lesions. frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.net

The following table summarizes some of the reported inhibitory effects of this compound on A. alternata:

| Effect | Measurement Unit | Value | Source |

| Mycelial Growth Inhibition | % | 100 | frontiersin.orgnih.gov |

| EC50 (Mycelial Growth) | μL/cm³ | 0.1055 | frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.net |

| MIC (Mycelial Growth) | μL/cm³ | 0.2166 | frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.net |

| Spore Germination | Inhibition | Reported | frontiersin.orgresearchgate.netnih.govwilddata.cnresearchgate.net |

| Disease Incidence (in vivo) | Reduction | Effective | frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.net |

| Lesion Expansion (in vivo) | Slowing | Effective | frontiersin.orgresearchgate.netnih.govdntb.gov.uawilddata.cnresearchgate.net |

Antifungal Activity

Inhibitory Effects on Alternaria alternata (Tobacco Brown Spot Disease)

Downregulation of Genes in Carbon Metabolism (D-glucose synthesis)

This compound has been shown to impact the carbon metabolism of fungi by downregulating genes involved in D-glucose synthesis. Transcriptome analysis of Alternaria alternata exposed to this compound indicated a significant suppression of genes associated with D-glucose biosynthesis, thereby disrupting carbon metabolism processes. nih.govresearchgate.netnih.gov This downregulation affects key enzyme genes involved in substrate utilization (e.g., α-glucosidase, glycoside hydrolase), glycogen (B147801) synthesis (glycogen synthase), and glycoside biosynthesis (glycosyl transferase) within the starch and sucrose (B13894) metabolism pathway. nih.gov This disruption in energy metabolism is thought to limit energy acquisition by the fungus, restricting its growth. nih.govresearchgate.netnih.govresearchgate.net

| Metabolic Pathway | Affected Genes (Examples) | Effect of this compound |

|---|---|---|

| Starch and Sucrose Metabolism | α-glucosidase, Glycoside hydrolase | Downregulation |

| Glycogen Synthesis | Glycogen synthase | Downregulation |

| Glycoside Biosynthesis | Glycosyl transferase | Downregulation |

| D-glucose synthesis (Overall) | Genes encoding enzymes for D-glucose synthesis | Downregulation |

Suppression of Antioxidant Enzymes (SOD, CAT)

Exposure to this compound has been observed to suppress the expression of genes encoding antioxidant enzymes, specifically superoxide dismutase (SOD) and catalase (CAT). nih.govresearchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.org This marked reduction in the expression of these enzymes exacerbates cellular damage induced by oxidative stress within the pathogen. nih.govresearchgate.netnih.govresearchgate.net Oxidative damage, caused by the excessive accumulation of reactive oxygen species (ROS), is considered a crucial component of the antifungal mechanism of this compound. nih.gov SOD is responsible for converting superoxide anions into oxygen and hydrogen peroxide, while CAT breaks down hydrogen peroxide into water and oxygen. mdpi.com The suppression of these enzymes disrupts the cell's ability to neutralize harmful ROS, leading to increased oxidative stress. nih.govresearchgate.netnih.govresearchgate.netturkiyeparazitolderg.org

| Enzyme | Function | Effect of this compound |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide anion to H₂O₂ and O₂ | Suppression |

| Catalase (CAT) | Breaks down H₂O₂ into H₂O and O₂ | Suppression |

Inhibition of Mitochondrial Respiratory Chain via Cyanide Synthesis

| Mechanism | Target in Respiratory Chain | Outcome |

|---|---|---|

| Upregulation of Cyanide Synthesis | Cytochrome c oxidase (Complex IV) | Inhibition of electron transport |

| Inhibition of Mitochondrial Respiratory Chain | Overall Electron Transport Chain | Electron leakage, ROS accumulation, reduced ATP synthesis |

Inhibitory Effects on Penicillium expansum (Blue Mold)

This compound has demonstrated significant inhibitory effects against Penicillium expansum, the causal agent of blue mold disease in fruits. researchgate.net Studies have shown that this compound can significantly inhibit the mycelial growth of P. expansum. researchgate.net Its effects extend to modulating the expression of genes involved in the synthesis of secondary metabolites, including mycotoxins like citrinin (B600267) and patulin (B190374), as well as impacting steroid biosynthesis. researchgate.netcolab.wsresearchgate.net

Downregulation of Citrinin Synthesis Genes

Research indicates that this compound treatment leads to the downregulation of genes involved in the synthesis of citrinin in P. expansum. researchgate.netcolab.ws Citrinin is a mycotoxin produced by P. expansum that can affect its pathogenicity. researchgate.netnih.govnih.gov The downregulation of the gene cluster responsible for citrinin synthesis has been observed in response to this compound. researchgate.net

| Mycotoxin | Affected Process | Effect of this compound | Relevant Genes (Examples) |

|---|---|---|---|

| Citrinin | Citrinin biosynthesis | Downregulation | Genes in citrinin synthesis cluster researchgate.netfrontiersin.org |

Downregulation of Patulin Synthesis Genes

Similar to its effect on citrinin synthesis, this compound has been shown to downregulate genes involved in the biosynthesis of patulin in P. expansum. researchgate.netcolab.wsmdpi.com Patulin is another significant mycotoxin produced by this fungus, impacting fruit quality and safety. researchgate.netnih.govnih.goviarc.fr The gene cluster responsible for patulin synthesis is affected by this compound treatment, leading to reduced expression of these genes. researchgate.netnih.gov

| Mycotoxin | Affected Process | Effect of this compound | Relevant Genes (Examples) |

|---|---|---|---|

| Patulin | Patulin biosynthesis | Downregulation | Genes in patulin synthesis cluster researchgate.netmdpi.comnih.gov |

Impact on Steroid Biosynthesis

| Biosynthetic Pathway | Key Product | Effect of this compound | Relevant Genes (Examples) |

|---|---|---|---|

| Steroid Biosynthesis | Ergosterol (B1671047) | Impacted (mostly downregulation) | Genes in ergosterol biosynthesis cluster, Egr4, Egr6, SrbA researchgate.net |

Evaluation of Ribosome Pathway as a Target

Recent studies have investigated the potential of this compound as a biocontrol agent, particularly against fungal pathogens like Alternaria alternata, which causes tobacco brown spot disease. While research has indicated that the ribosome may serve as a potential target for antifungal activity for some compounds, studies on this compound suggest a different primary mechanism. nih.govresearchgate.net

Transcriptome analysis of A. alternata treated with this compound revealed significant changes in gene expression. nih.gov Notably, genes associated with ribosome biogenesis were found to be strongly upregulated. nih.gov This upregulation, primarily involving genes for the processing and assembly of the 40S and 60S ribosomal subunits, suggests that the ribosome pathway is not directly inhibited by this compound. nih.govresearchgate.net Instead, the increased ribosome synthesis might be a cellular response to drug stimulation, potentially increasing the demand for carbon skeletons and energy, further disrupting cellular metabolic homeostasis. nih.gov

The inhibitory effect of this compound on A. alternata appears to be driven by disruptions in carbohydrate metabolism and redox system imbalance. nih.gov this compound significantly suppressed the expression of genes involved in D-glucose biosynthesis, thereby disrupting carbon metabolism processes. nih.govresearchgate.net Additionally, the expression of genes encoding antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), was markedly reduced, leading to the accumulation of reactive oxygen species (ROS) within the pathogen and exacerbating cellular damage induced by oxidative stress. nih.govresearchgate.net

Pheromonal Activity and Olfactory Mechanisms

This compound is recognized as a pheromone in several insect species and plays a role in olfactory communication in rodents. wikipedia.orgresearchgate.netnih.gov Its function as a pheromone involves binding to specific olfactory receptors, triggering behavioral responses. benchchem.com

Binding to Specific Receptors in Insects

Insects rely on their olfactory system to detect volatile chemicals, including pheromones, which regulate various behaviors such as mate location, food source identification, and social interactions. biorxiv.orgrsc.org Insect olfactory receptors (ORs) are heteromeric ligand-gated cation channels composed of a common obligatory subunit, ORco, and a variable subunit, ORx, which confers specificity in odor molecule recognition. biorxiv.orgnih.gov this compound, as a pheromonal compound, interacts with these olfactory receptors. benchchem.com While the precise details of this compound binding to specific insect ORs are complex and can vary between species, the interaction is crucial for triggering downstream signaling and behavioral responses. benchchem.comnih.gov Odorant binding proteins (OBPs) in the insect antennae are thought to be involved in the transport of hydrophobic odorants like this compound to the ORs. rsc.orgfrontiersin.org

Role in Honeybee Pheromones and Discrimination

This compound is a component of honeybee pheromones. uni-konstanz.de It has been identified as one of more than 40 different compounds in the alarm pheromone mixture released by the Koshevnikov gland near the sting. wikipedia.org This alarm pheromone blend, including this compound, can attract and entice other bees to attack. wikipedia.org

Studies on honeybee olfactory discrimination have shown that honeybees can significantly distinguish between a wide variety of odor pairs, including pheromone compounds like this compound. uni-konstanz.de While this compound is a component of the alarm pheromone, research indicates it may not directly elicit stinging but could contribute to recruiting nest mates for defense activities. nih.gov In some experiments, this compound significantly repelled bees, suggesting a role in mediating avoidance behaviors. oup.com The ability of honeybees to discriminate this compound from other odorants highlights the specificity of their olfactory system. uni-konstanz.de

Olfactory Activation Patterns in Rodents

In rodents, the olfactory system processes volatile chemicals, leading to specific activation patterns in the olfactory bulb. nih.govnih.gov Studies using techniques like 2-deoxyglucose (2DG) autoradiography have investigated how different odorants, including nonanol isomers, evoke distinct activity patterns in the rat olfactory bulb. nih.gov

Research on the effects of functional group position on spatial representations of aliphatic odorants in the rat olfactory bulb demonstrated that moving the hydroxyl group in nonanol isomers significantly changed the activity patterns. nih.gov For instance, 1-nonanol primarily stimulated glomeruli in specific modules previously associated with the alcohol functional group. nih.gov While this compound also evoked activity in similar regions, the patterns were found to be significantly different from other nonanol isomers like 1-nonanol and 4-nonanol. nih.gov This indicates that the position of the hydroxyl group on the nonane (B91170) chain influences how the odorant is encoded in the rodent olfactory bulb, resulting in distinct spatial activation maps. nih.gov

Mechanisms of Olfactory Receptor Activation

Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) located in the olfactory receptor neurons. uiuc.edutandfonline.comnih.gov The binding of an odorant molecule to an OR triggers a signal transduction cascade, leading to a neural signal that is transmitted to the brain for odor perception. uiuc.edunih.gov The mechanism by which odorants activate ORs is a complex area of research.

The lock-and-key model is a foundational concept in understanding how molecules interact with receptors, including olfactory receptors. uiuc.eduplos.org According to this model, the size, shape, and functional groups of an odorant molecule (the "key") are complementary to a specific binding pocket on the olfactory receptor (the "lock"). uiuc.edubritannica.com When an odorant molecule fits into this pocket, it induces a conformational change in the receptor, leading to its activation and the initiation of the olfactory signal. uiuc.edubritannica.com

While the lock-and-key model provides a basic framework, the interaction between odorants and ORs is often more complex. plos.orgnih.gov Many ORs can be activated by a range of chemically diverse odorants, and a single odorant can activate multiple ORs with varying affinities. plos.orgnih.gov This suggests that while molecular shape and functional groups are important for binding, other factors and more flexible binding mechanisms may also be involved, moving beyond a strict lock-and-key paradigm to include concepts like induced fit and potentially vibrational theories of olfaction. uiuc.eduplos.orgnih.govmdpi.com However, the lock-and-key mechanism remains a fundamental concept in explaining the initial recognition based on steric and chemical complementarity. uiuc.edubritannica.com

Table 1: Olfactory Activation Patterns of Nonanol Isomers in Rat Olfactory Bulb

| Odorant | Primary Glomerular Modules Activated (Examples) |

| 1-Nonanol | Modules "b" and "B" |

| This compound | Modules "c/C" and "h/H" (similar regions to 2-heptanol) nih.gov |

| 4-Nonanol | Activity patterns almost non-overlapping with 1-nonanol nih.gov |

| 5-Nonanol | Modules "c" and "C" (unique among nonanol isomers tested) nih.gov |

Note: Based on 2DG uptake patterns in the rat olfactory bulb. nih.gov

Table 2: Components of Honeybee Alarm Pheromone Including this compound

| Compound | Source Gland | Potential Role(s) |

| This compound | Koshevnikov gland | Recruitment for defense, potential repellent wikipedia.orgnih.govoup.com |

| Isoamyl acetate | Koshevnikov gland | Alarm activity, recruitment, flight behavior wikipedia.orgnih.govoup.com |

| 2-Heptanone | Mandibular gland | Alarm activity nih.gov |

| Butyl acetate | Koshevnikov gland | Recruitment wikipedia.orgnih.govoup.com |

| 1-Hexanol (B41254) | Koshevnikov gland | Recruitment, alerting returning bees, repelling foraging wikipedia.orgnih.govoup.com |

| 1-Butanol | Koshevnikov gland | Recruitment wikipedia.orgnih.govoup.com |

| 1-Octanol (B28484) | Koshevnikov gland | Recruitment, target localization wikipedia.orgoup.com |

| Hexyl acetate | Koshevnikov gland | Recruitment wikipedia.orgnih.govoup.com |

| Octyl acetate | Koshevnikov gland | Target localization wikipedia.orgoup.com |

| Benzyl acetate | Koshevnikov gland | Flight behavior wikipedia.orgoup.comjournals.co.za |

| Benzyl alcohol | Sting pheromone complex | Component journals.co.za |

| n-Octyl acetate | Sting pheromone complex | Component journals.co.za |

| n-Decyl acetate | Sting pheromone complex | Component journals.co.za |

| Isopentyl alcohol | Sting pheromone complex | Component journals.co.za |

Note: This table lists some identified components; the full blend is complex. wikipedia.orgnih.gov

Vibrationally Assisted Olfaction

The perception of smell is conventionally explained by the lock-and-key model, where odorant molecules bind to specific olfactory receptors based on their shape and functional groups. However, an alternative or complementary hypothesis known as vibrationally assisted olfaction suggests that olfactory receptors may also detect the vibrational modes of odorant molecules. According to this theory, the activation of an olfactory receptor could be facilitated by electron transfer assisted by the vibrational excitation of the odorant molecule. researchgate.netnih.govquantbiolab.comnih.govfrontiersin.org This mechanism proposes that a strong enhancement of the electron tunneling rate in the olfactory receptor can arise due to odorant vibrations, making it larger than the elastic tunneling rate. nih.gov While research explores the feasibility of this mechanism and the physical characteristics required for olfactory receptors and odorants to support it, specific studies directly detailing the role or interaction of this compound within the framework of vibrationally assisted olfaction were not prominently found in the provided search results. researchgate.netnih.govquantbiolab.comnih.govfrontiersin.org

Influence on Learning and Memory Processes Linked to Olfactory Cues

Olfactory cues are known to play a significant role in learning and memory processes in various organisms. nih.govresearchgate.netnih.gov Research in model organisms, such as Caenorhabditis elegans, utilizes olfactory stimuli to investigate associative memory. For instance, 1-nonanol, an isomer of this compound, has been employed as a conditioned stimulus in studies exploring appetitive olfactory conditioning and long-term associative memory in C. elegans. frontiersin.org These studies demonstrate that different training paradigms with olfactory cues can induce varying durations of memory retention. frontiersin.org Furthermore, a 1-nonanol repulsion assay in C. elegans is used as an indirect method to estimate dopamine (B1211576) levels, a neurotransmitter involved in functions including memory and learning. oup.comnih.gov While these studies highlight the broader involvement of olfactory cues and related nonanol isomers in learning and memory research models, direct evidence detailing the specific influence of this compound itself on learning and memory processes linked to olfactory cues was not extensively provided in the retrieved information.

Neurobiological and Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective effects, particularly in the context of ischemic conditions. benchchem.com

Modulation of Inflammatory Responses in Ischemic Conditions

Inflammation is a significant factor that contributes to neuronal damage following ischemic stroke. nih.gov Modulating immune responses is considered a potential strategy to reduce neuronal injuries in such conditions. nih.gov Studies indicate that this compound may be implicated in reducing neuronal damage in ischemic conditions through mechanisms that involve the modulation of inflammatory responses. benchchem.com Additionally, (+)-2-nonanol is being investigated in combination therapy with edaravone (B1671096) for the treatment of acute ischemic stroke. This combination aims to enhance the therapeutic efficacy of edaravone, a free radical scavenger, potentially through synergistic neuroprotective effects, although the precise mechanism of action for (+)-2-nonanol in this context is still being elucidated. ontosight.ai The association between this compound, brain ischemia, and anti-inflammatory effects has been noted in patent literature. google.com

Reduction of Neuronal Damage in Animal Models of Stroke

Animal models of ischemic stroke, such as those involving middle cerebral artery occlusion (MCAO) in rodents, are widely used to study the underlying mechanisms of ischemic brain injury and evaluate potential therapeutic interventions. openneurologyjournal.comen-journal.org Research involving the administration of compounds related to this compound has indicated a reduction in infarction size and neuronal damage in animal models post-stroke. benchchem.com The combination of (+)-2-nonanol with edaravone is being explored as an innovative approach to stroke treatment, with the potential for enhanced neuroprotection and rapid absorption via sublingual administration. ontosight.ai

Modulation of Glucocorticoid Levels

Glucocorticoids are steroid hormones that play a crucial role in regulating various physiological processes, including stress responses and immune function. nih.govendocrinology.org Their activity is mediated by the glucocorticoid receptor and modulated by various coregulator proteins. nih.govendocrinology.org Glucocorticoids can also rapidly modulate neuronal function, for instance, by affecting calcium signals through interactions with ion channels. biorxiv.org A case study highlighted the potential of a compound related to this compound to modulate glucocorticoid levels, suggesting a possible mechanism contributing to neuronal survival during ischemic events. benchchem.com

Potential Neurotoxicity Research

Research into the potential neurotoxicity of chemical compounds is crucial for assessing their safety. While some volatile organic compounds (VOCs) have demonstrated neurotoxic effects, studies specifically investigating the neurotoxicity of this compound have yielded limited information. A safety data sheet for this compound indicates that no acute toxicity information is readily available for the product, and its toxicological properties have not been fully investigated. fishersci.com Some studies utilize 1-nonanol, an isomer, in behavioral assays in C. elegans to indirectly assess dopamine-dependent neurotoxicity induced by other substances. oup.comnih.govresearchgate.netpurdue.edu This application uses 1-nonanol as an olfactory cue to evaluate changes in dopamine levels related to the effects of different compounds, rather than indicating neurotoxicity of 1-nonanol itself. oup.comnih.gov Research on the oral acute toxicity of essential oils containing this compound, among other compounds, suggested a low acute toxicity for the mixture, with an observed LD50 greater than 5000 mg/kg in experimental animals. biotechrep.ir However, this finding relates to a mixture and not solely to this compound.

Relevance to Neurological Disorders Research

Research into the relevance of this compound to neurological disorders primarily intersects with its roles in olfactory processing and its interaction with key enzymes in cellular signaling pathways. Studies using model organisms, such as honeybees and C. elegans, have provided insights into how this compound is processed by the nervous system and its potential effects on neuronal function.

In honeybees (Apis mellifera carnica), this compound is a component of the alarm pheromone wikipedia.org. Studies investigating olfactory discrimination in honeybees have shown that this compound can dominate over other odorants in mixtures, indicating its significant impact on olfactory processing in the insect nervous system d-nb.info. This research contributes to understanding how complex olfactory information is processed, a process relevant to understanding sensory deficits in some neurological conditions.

Studies on the nematode C. elegans have utilized alcohols, including 1-nonanol (an isomer of this compound), to assess neuronal function. For instance, 1-nonanol has been used in assays to evaluate dopaminergic and cholinergic functional analyses in the context of exposure to neurotoxic substances like per- and polyfluoroalkyl substances (PFAS) purdue.edu. While this research specifically uses 1-nonanol, it highlights the utility of nonanol isomers as tools in neurobiological research to probe specific neuronal pathways and their disruption by toxins. Research in C. elegans has also shown varying neuronal responses (inhibitory or excitatory) to different odorants, including alcohols, in specific chemosensory neurons, illustrating the complex interaction between volatile compounds and the nervous system biorxiv.org.

Furthermore, this compound has been investigated for its interaction with protein kinase C alpha (PKCα), an enzyme crucial for various cellular signaling pathways in the brain, including those involved in synaptic plasticity, learning, and memory. Research indicates that n-alkanols, including this compound, can bind to the C1 domains of PKCα and affect its activity acs.org. Specifically, R-2-Nonanol was found to activate PKCα to a greater extent than the S enantiomer acs.org. This suggests that this compound can directly influence the activity of an enzyme critical for neuronal function, providing a potential avenue for research into its effects on neurological processes. The activation of PKCα by alcohols appears to be an intrinsic property of the enzyme, not solely a result of membrane perturbation acs.org.

The interaction of volatile organic compounds (VOCs), including alcohols, with the nervous system is a broader area of relevance. VOCs are known for their lipophilicity, which allows them to interact with the lipid-rich tissues of the brain etsu.educlinical-laboratory-diagnostics.com. Overexposure to non-ring alcohols can lead to nervous system symptoms such as headaches, dizziness, confusion, and poor coordination etsu.eduscbt.com. While this points to the potential neurotoxic effects of some alcohols at higher exposures, it also underscores the sensitivity of the nervous system to these compounds and the importance of understanding their interactions at a molecular level.

The study of this compound's effects on olfactory processing in model organisms and its interaction with key enzymes like PKCα provides a basis for further research into its potential, albeit likely indirect, relevance to neurological disorders. These findings highlight the compound's ability to influence neuronal signaling and sensory processing, areas often affected in various neurological conditions.

Research Findings Related to this compound and the Nervous System

| Model Organism | Area of Research | Key Finding | Citation |

| Honeybee | Olfactory Processing | This compound can dominate over other odorants in mixtures. | d-nb.info |

| C. elegans | Neuronal Function Assessment | Isomers like 1-nonanol used in assays for dopaminergic/cholinergic function. | purdue.edu |

| In vitro | Protein Kinase C Interaction | This compound interacts with and activates PKCα. | acs.org |

| Various | VOCs and Nervous System Effects | Alcohols can cause nervous system symptoms at higher exposures. | etsu.eduscbt.com |

Environmental Fate and Biotransformation

Biodegradation Pathways

Biodegradation is a primary mechanism by which organic compounds like 2-Nonanol are removed from the environment. This process is mediated by microorganisms that utilize the compound as a carbon and energy source or co-metabolize it in the presence of other substrates.

Microbial Degradation in Water, Sediment, and Soil

Microorganisms play a significant role in the degradation of organic pollutants in various environmental matrices, including water, sediment, and soil. mdpi.comjst.go.jp Nonylphenol, a related compound, can be decreased by biodegradation in these environments through the action of microorganisms. mdpi.com Sediment, in particular, plays an important role in chemical biodegradation, and the number of bacteria in sediment is substantially higher than in water. diva-portal.org Bacteria freely floating in water or associated with suspended particles are key microorganisms degrading pesticides and other organic chemicals in surface water. jst.go.jp The efficiency of biodegradation is dependent on the microbial potential to degrade contaminants. researchgate.net

Aerobic vs. Anaerobic Degradation

Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, with the presence or absence of oxygen significantly influencing the metabolic pathways utilized by microorganisms. While many aromatic and phenolic compounds are degraded poorly or not at all under anaerobic conditions, biodegradation can occur under both aerobic and anaerobic conditions. mdpi.comresearchgate.net For some compounds, aerobic degradation rates can be significantly higher than anaerobic rates. researchgate.netresearchgate.net For instance, the degradation time for certain phenol (B47542) derivatives in soil was much longer under anaerobic incubation compared to aerobic conditions. researchgate.net However, some alcohol ethoxylates have shown greater removal under anaerobic conditions compared to aerobic conditions. sci-hub.se The presence of oxygen is a critical factor affecting microbial activity and, consequently, the rate of degradation. mdpi.comfao.org After oxygen depletion by aerobic degradation, anaerobes can transform organic compounds using alternative electron acceptors like nitrate, sulfate, and carbonate. researchgate.net

Degradation of Nonylphenol to Nonanol

Nonylphenol (NP), an environmental pollutant primarily resulting from the biodegradation of nonylphenol polyethoxylate surfactants, is known to undergo microbial transformation. nih.govasm.orgaloki.hu Nonanol has been identified as a probable intermediate in the degradation pathway of nonylphenol by certain microorganisms. nih.gov Specifically, in cultures of Sphingomonas sp. strain TTNP3 and Sphingomonas cloacae, nonanol has been found as a metabolite corresponding to the nonyl chain of a specific nonylphenol isomer where the aromatic ring has been replaced by a hydroxyl group. asm.org One proposed degradation pathway for certain alkylphenols, including some nonylphenol isomers, involves ipso-hydroxylation followed by a shift of the nonyl chain to the oxygen atom, forming 4-alkoxyphenols, which can then be degraded into nonylalcohol (nonanol) and p-benzoquinone. researchgate.netasm.org Another proposed pathway suggests that hydroquinone (B1673460) is formed as a result of ipso-hydroxylation and detachment of a carbocationic intermediate, with nonanol being the result of solvolysis of this intermediate by a water molecule. asm.org While nonanol can be a product of nonylphenol degradation, it has also been noted that nonanol is prone to volatilization, which can make its measurement challenging in degradation studies. nih.gov

Factors Influencing Environmental Degradation

The rate and extent of this compound's environmental degradation are influenced by a variety of environmental factors. fao.org These factors can affect the activity and population size of the microorganisms responsible for biodegradation, as well as the chemical stability of the compound. fao.orgepa.gov

pH and Temperature

pH and temperature are critical environmental parameters that significantly impact the rate of degradation of many organic compounds, including some antibiotics and potentially alcohols like this compound. nih.govpsu.eduresearchgate.net Degradation rates for some compounds have been shown to increase as pH and temperature increase. nih.gov For instance, hydrolysis rates of certain tetracyclines increased with increasing pH and temperature. nih.gov Temperature also has a significant impact on microbial activity, which directly influences biodegradation rates. mdpi.comfao.org Studies on the thermal degradation of other compounds have shown that temperature significantly affects the degradation process. mdpi.comntnu.no

Oxygen Availability

Table 1: Factors Influencing Environmental Degradation

| Factor | Influence on Degradation | Notes |

| pH | Can significantly affect degradation rates. nih.govpsu.eduresearchgate.net | Effects can be compound-specific; hydrolysis is strongly affected. fao.org |

| Temperature | Can significantly affect degradation rates. nih.govpsu.edumdpi.comntnu.no | Higher temperatures often increase microbial activity and degradation. mdpi.comfao.org |

| Oxygen Availability | Determines aerobic vs. anaerobic pathways. researchgate.netfao.org | Lower oxygen can reduce aerobic degradation rates. researchgate.netmdpi.comoup.com |

| Microbial Community | Essential for biodegradation. researchgate.netfao.org | Species and population size influence degradation rates. jst.go.jpfao.org |

| Nutrient Availability | Can influence microbial activity and biodegradation. fao.org |

Table 2: Nonylphenol Degradation Half-lives (Aerobic)

| Environment | Half-life (days) | Source Index |

| Sewage sludge | 1.1 to 99.0 | mdpi.com |

| Sediments | 1.1 to 99.0 | mdpi.com |

Detailed Research Findings:

Research on the degradation of nonylphenol, a related compound, provides insights into potential pathways and influencing factors relevant to alcohols like this compound. Studies have shown that nonylphenol degradation rates can be rapid under certain conditions, with significant removal observed in soil and water environments due to microbial activity. mdpi.comnih.gov The transformation of nonylphenol into intermediates like nonanol highlights a possible link in the environmental breakdown of related phenolic and alcoholic compounds. asm.orgnih.govresearchgate.netasm.org The variability in reported half-lives for nonylphenol under aerobic conditions in different matrices underscores the influence of environmental factors and microbial communities on degradation rates. mdpi.com

Nutrient Availability (e.g., Nitrogen, Yeast Extract)

The biodegradation of organic compounds in the environment is heavily influenced by the availability of essential nutrients for microorganisms. Factors such as the presence of oxygen and nutrients, the size of the microbial population, and microbial adaptation can affect biodegradation rates under environmental conditions. fao.org A balanced supply of nutrients, including carbon, nitrogen, and other minerals, is required for beneficial microbes to thrive and perform their roles in organic matter decomposition and nutrient cycling. ecofriendlycoffee.org

Nitrogen is a crucial nutrient for microbial growth and metabolism. uliege.befrontiersin.org Its availability can significantly impact the decomposition of organic matter. frontiersin.org The rate at which nitrogen and phosphorus become available for microbial use is controlled by factors including the amount of these elements in the soil, their mineralization rate, and the amount of biodegradable carbon and available nitrogen and phosphorus in added substances. slu.se Insufficient nitrogen at decomposition sites, particularly when organic substrates have a high carbon-to-nitrogen ratio, can limit carbon mineralization by decomposers. frontiersin.org Nitrogen fertilization can influence microbial activity and community structure. frontiersin.orgresearchgate.net

Yeast extract is a soluble fraction derived from yeast, commonly Saccharomyces cerevisiae, and is widely used as a nitrogen source for microbial metabolism. researchgate.net It contains partially digested proteins and is rich in amino acids, peptides, and other essential nutrients like vitamins, trace elements, and growth factors necessary for microbial growth. researchgate.netresearchgate.net Studies on the biodegradation of other hydrocarbons and organic compounds have shown that the addition of yeast extract can enhance degradation rates and promote microbial growth and metabolism. researchgate.netnih.govmdpi.comvu.edu.au For instance, the addition of yeast extract has been reported to enhance the aerobic degradation rate of nonylphenol. mdpi.com Yeast infusion, with its various nutrients, has been demonstrated to be effective in promoting strain growth and metabolism, being easily absorbed and utilized by microbial strains while providing essential nutrients. researchgate.net